Ethyl 3-(3-methylphenyl)pyrrolidine-2-carboxylate
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Overview
Description
Ethyl 3-(3-methylphenyl)pyrrolidine-2-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is a common structural motif in many natural products and synthetic compounds
Preparation Methods
The synthesis of Ethyl 3-(3-methylphenyl)pyrrolidine-2-carboxylate typically involves the reaction of 3-methylbenzaldehyde with ethyl 2-pyrrolidinecarboxylate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent, such as tetrahydrofuran or dimethylformamide. The reaction mixture is then heated to promote the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
Ethyl 3-(3-methylphenyl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol using acidic or basic conditions.
Scientific Research Applications
Ethyl 3-(3-methylphenyl)pyrrolidine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex molecules, including natural products and other heterocyclic compounds.
Biological Studies: Researchers use this compound to study its biological activity and potential therapeutic effects, including its interactions with biological targets.
Mechanism of Action
The mechanism of action of Ethyl 3-(3-methylphenyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets in the body. The pyrrolidine ring and the ester group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Ethyl 3-(3-methylphenyl)pyrrolidine-2-carboxylate can be compared with other pyrrolidine derivatives, such as:
Ethyl 2-pyrrolidinecarboxylate: A simpler pyrrolidine derivative used in similar synthetic applications.
3-Methylphenylpyrrolidine: Lacks the ester group but shares the aromatic substitution pattern.
Pyrrolidine-2-carboxylic acid: The carboxylic acid analog of the compound, used in different synthetic and biological contexts.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
ethyl 3-(3-methylphenyl)pyrrolidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-3-17-14(16)13-12(7-8-15-13)11-6-4-5-10(2)9-11/h4-6,9,12-13,15H,3,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRVXFSWZFPLRGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(CCN1)C2=CC=CC(=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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